3-Chloroacridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

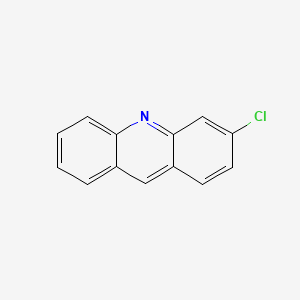

3-Chloroacridine is a useful research compound. Its molecular formula is C13H8ClN and its molecular weight is 213.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

3-Chloroacridine and its derivatives have been extensively studied for their anticancer effects. Research indicates that chloroacridine derivatives exhibit significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells.

Case Studies

A study highlighted the effectiveness of this compound against amelanotic melanoma, demonstrating that it could selectively induce regulated cell death. The findings suggest that further investigation into its mechanisms could lead to novel therapeutic strategies for treating aggressive melanoma forms .

DNA Intercalation and Binding Studies

This compound has also been studied for its ability to intercalate into DNA, which is a critical mechanism for many anticancer drugs.

Binding Affinity

Research indicates that acridine derivatives, including this compound, can bind to DNA with varying affinities. The binding constants for these interactions have been quantified using spectroscopic methods, suggesting a strong potential for developing new DNA-targeting agents .

Implications for Gene Therapy

The ability of this compound to form stable complexes with DNA opens avenues for its use in gene therapy and as a tool for manipulating gene expression through triple helix formation . This characteristic could be harnessed to design selective inhibitors of gene expression or as a delivery mechanism for therapeutic agents.

Synthetic Methodologies

The synthesis of this compound derivatives has been facilitated by various methodologies that enhance their biological activity.

Efficient Synthesis Techniques

Recent advancements have introduced efficient synthetic routes for producing acridine derivatives from readily available precursors such as anthranilic acids and arylboronic acids. These methods emphasize atom economy and sustainability in chemical processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound derivatives has been pivotal in optimizing their biological activities. Modifications at specific positions on the acridine ring have led to compounds with enhanced anticancer properties and improved selectivity towards cancer cells .

Summary Table of Key Findings

Propiedades

Número CAS |

59304-30-2 |

|---|---|

Fórmula molecular |

C13H8ClN |

Peso molecular |

213.66 g/mol |

Nombre IUPAC |

3-chloroacridine |

InChI |

InChI=1S/C13H8ClN/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |

Clave InChI |

CDYHLSZWYIWBBO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)Cl |

Key on ui other cas no. |

59304-30-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.